molecular formula C13H16N2O2 B446922 3-Amino-4-(butan-2-ylamino)chromen-2-one

3-Amino-4-(butan-2-ylamino)chromen-2-one

Cat. No.: B446922
M. Wt: 232.28g/mol
InChI Key: CZSJMKVVNKVDAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-4-(butan-2-ylamino)chromen-2-one is a functionalized coumarin derivative offered for research and development purposes. This compound features a 3-amino-4-(alkylamino) substitution pattern on the chromen-2-one core, a structure recognized as a valuable scaffold in medicinal and organic chemistry. Its primary research value lies in its role as a versatile building block for the synthesis of more complex heterocyclic systems and for the exploration of structure-activity relationships in drug discovery. Coumarin derivatives, in general, have been extensively applied in pharmacology and medicinal chemistry due to their wide spectrum of biological activities . Specifically, analogs featuring amino and alkylamino substituents are key intermediates in constructing fused heterocycles, such as pyridopyranocoumarins, which have shown notable biological activities like acetylcholinesterase (AChE) inhibition . The 4-(alkylamino) group, in particular, can be leveraged for further chemical modifications, including condensations to form Schiff bases or participation in multi-component reactions to create diverse molecular libraries . Researchers can utilize this compound to develop novel molecules with potential pharmacological properties, contributing to areas such as anticancer, antimicrobial, and anti-inflammatory agent development . As with all compounds of this class, its mechanism of action is not inherent but is defined by the final molecular architecture of the synthesized derivatives. Please note: This product is designated 'For Research Use Only' (RUO). It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material in accordance with all applicable laboratory safety regulations.

Properties

Molecular Formula

C13H16N2O2

Molecular Weight

232.28g/mol

IUPAC Name

3-amino-4-(butan-2-ylamino)chromen-2-one

InChI

InChI=1S/C13H16N2O2/c1-3-8(2)15-12-9-6-4-5-7-10(9)17-13(16)11(12)14/h4-8,15H,3,14H2,1-2H3

InChI Key

CZSJMKVVNKVDAI-UHFFFAOYSA-N

SMILES

CCC(C)NC1=C(C(=O)OC2=CC=CC=C21)N

Canonical SMILES

CCC(C)NC1=C(C(=O)OC2=CC=CC=C21)N

Origin of Product

United States

Preparation Methods

Chromen-2-One Core Formation

The chromenone skeleton is synthesized via Pechmann condensation or Knoevenagel cyclization . For example:

  • Salicylaldehyde derivatives react with β-keto esters (e.g., ethyl acetoacetate) in the presence of piperidine or triethylamine to form 3-acetylchromen-2-one.

Representative Protocol :

Key Data :

ParameterValue
Reaction Time15–20 minutes
Catalyst Loading10 wt%
Yield70–75%

Functionalization at the 3-Position

The 3-acetyl group is modified to introduce the amino functionality:

  • Bromination : 3-Acetylchromen-2-one reacts with bromine in chloroform to form 3-(2-bromoacetyl)chromen-2-one.

  • Amination : Treatment with thiourea in ethanol under reflux yields 3-amino derivatives.

Optimized Conditions :

Introduction of the Butan-2-ylamino Group

The 4-position is functionalized via nucleophilic substitution or reductive amination :

  • Alkylation : 3-Aminochromen-2-one reacts with 2-bromobutane or butan-2-ylamine in the presence of a base.

Critical Parameters :

ParameterOptimal Range
SolventEthanol/THF
Temperature70–80°C
Reaction Time12–24 hours
BaseK₂CO₃ or Et₃N

Catalytic and Solvent Systems

Catalyst Screening

  • Piperidine : Effective in Pechmann condensations (yields >70%).

  • Triethylamine : Preferred for Knoevenagel reactions due to enhanced solubility.

Comparative Performance :

CatalystReaction TypeYield (%)
PiperidinePechmann Condensation74
TEAKnoevenagel68

Solvent Optimization

  • Ethanol : Balances reactivity and eco-friendliness (yields 60–75%).

  • Chloroform : Used for bromination steps due to high dielectric constant.

Structural Characterization

Spectroscopic Validation

  • ¹H NMR : Key signals include δ 4.7 (s, 2H, CH₂), 7.5–8.7 (m, aromatic protons).

  • IR : Peaks at 1733 cm⁻¹ (C=O), 1686 cm⁻¹ (C=N).

  • HRMS : Confirms molecular ion peaks (e.g., m/z 266.1 for intermediates).

Purity Assessment

  • Column Chromatography : Silica gel with n-hexane/EtOAc (8:2).

  • Recrystallization : Ethanol or methanol yields >95% purity.

Challenges and Mitigation Strategies

  • Low Yields in Alkylation :

    • Cause : Steric hindrance at the 4-position.

    • Solution : Use bulky bases (e.g., DBU) to deprotonate intermediates.

  • Byproduct Formation :

    • Cause : Competing Michael addition during amination.

    • Mitigation : Lower reaction temperatures (0–5°C).

Emerging Methodologies

  • Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes.

  • Flow Chemistry : Enhances scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-(butan-2-ylamino)chromen-2-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

3-Amino-4-(butan-2-ylamino)chromen-2-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-4-(butan-2-ylamino)chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context .

Comparison with Similar Compounds

Key Compounds:

3-Amino-4-(benzylamino)-2H-chromen-2-one (CAS 59288-12-9) Substituents: 3-amino, 4-benzylamino. Molecular Weight: 266.29 g/mol. Properties: Higher lipophilicity due to the aromatic benzyl group; boiling point 477.7°C, density 1.3 g/cm³ .

4-Amino-2H-benzo[h]chromen-2-one (ABO) Substituents: 4-amino. Activity: IC50 = 0.038–0.085 μM against breast cancer cells; derived from neo-tanshinlactone . Solubility: Improved in diamino derivatives (e.g., compound 10 in showed 50-fold higher solubility than methoxyphenyl analogs).

3-Nitro-4-(substituted)chromen-2-one Derivatives Substituents: 3-nitro, 4-aryl/alkylamino. Activity: Antimicrobial (e.g., against Staphylococcus aureus and Escherichia coli), highlighting substituent-dependent activity shifts .

Comparison Table:

Compound Substituents Molecular Weight (g/mol) Biological Activity Solubility Profile
This compound 3-NH2, 4-(branched alkyl) ~265 (estimated) Inferred anticancer Moderate (alkyl chain)
3-Amino-4-(benzylamino)-chromen-2-one 3-NH2, 4-benzylamino 266.29 Potential anticancer Low (aromatic group)
ABO (4-amino derivative) 4-NH2 ~265 IC50 = 0.038–0.085 μM Low, improved in salts
3-Nitro-4-(aryl)chromen-2-one 3-NO2, 4-aryl Varies Antimicrobial Varies

Substituent Effects on Activity and Solubility

  • Amino vs. Nitro Groups: The 3-amino group in the target compound likely enhances hydrogen bonding with biological targets (e.g., ER+ receptors), contrasting with 3-nitro derivatives that prioritize antimicrobial activity .
  • Alkylamino vs. Aromatic Groups: The butan-2-ylamino group’s branched alkyl chain may improve solubility compared to benzylamino derivatives while maintaining moderate lipophilicity for membrane penetration . Computational QSAR models () suggest that balanced hydrophobicity is critical for binding affinity; the target compound’s substituents align with these parameters.

Pharmacokinetic and Toxicity Considerations

  • ADMET Properties: Chromen-2-one derivatives with alkylamino groups (e.g., compound 10 in ) exhibit favorable drug-likeness, including oral bioavailability and low toxicity. The target compound’s branched alkyl chain may reduce metabolic instability compared to straight-chain analogs .
  • Molecular Docking: Designed chromen-2-ones in showed higher binding affinities than Tamoxifen, suggesting that the target compound’s amino and alkylamino groups could enhance interactions with ERα ligand-binding domains.

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